molecular formula C18H18N2O5 B221900 Obhm-Me3N CAS No. 159700-34-2

Obhm-Me3N

Cat. No.: B221900
CAS No.: 159700-34-2
M. Wt: 297.18 g/mol
InChI Key: ZOSWHKJNBJLTEJ-RIHXGJNQSA-M
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Description

Obhm-Me3N is a quaternary ammonium compound with the molecular formula C18H18N2O5 and a molecular weight of 297.18 g/mol. This compound is known for its unique bicyclic structure, which includes an oxabicyclohexane ring. It is primarily used in scientific research and is not intended for human therapeutic applications or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Obhm-Me3N typically involves the reaction of a bicyclic precursor with a methylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

This would include the use of industrial-grade solvents and reagents, as well as specialized equipment to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Obhm-Me3N undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the bicyclic ring.

    Reduction: Reduced forms of the compound, often involving the removal of oxygen atoms.

    Substitution: Substituted ammonium compounds with various nucleophiles.

Scientific Research Applications

Obhm-Me3N has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.

    Biology: Investigated for its interactions with biological membranes and receptors.

    Medicine: Explored for its potential as a muscarinic receptor ligand, particularly in studies related to the muscarinic subsite.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Obhm-Me3N involves its interaction with muscarinic receptors. The compound binds to the muscarinic subsite, a specific region on the receptor that interacts with ligands. This interaction is believed to involve donor-acceptor hydrogen bonding. The presence of an epoxide group in the molecule does not significantly affect the binding affinity to M2 and M3 muscarinic receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

  • Obhm-Me3N iodide
  • This compound chloride

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of an oxabicyclohexane ring. This structural feature distinguishes it from other quaternary ammonium compounds and contributes to its specific interactions with muscarinic receptors.

Properties

IUPAC Name

trimethyl-[[(1S,3R,5R)-1-methyl-6-oxabicyclo[3.1.0]hexan-3-yl]methyl]azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20NO.HI/c1-10-6-8(5-9(10)12-10)7-11(2,3)4;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1/t8-,9-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSWHKJNBJLTEJ-RIHXGJNQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CC1O2)C[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H](C[C@H]1O2)C[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936160
Record name N,N,N-Trimethyl(1-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)methanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159700-34-2
Record name Obhm-Me3N
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159700342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethyl(1-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)methanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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